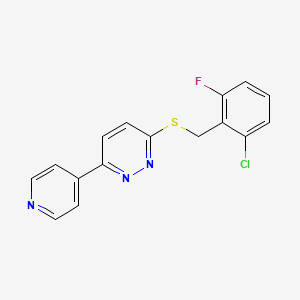

3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine

CAS No.: 896058-53-0

Cat. No.: VC7030330

Molecular Formula: C16H11ClFN3S

Molecular Weight: 331.79

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 896058-53-0 |

|---|---|

| Molecular Formula | C16H11ClFN3S |

| Molecular Weight | 331.79 |

| IUPAC Name | 3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-pyridin-4-ylpyridazine |

| Standard InChI | InChI=1S/C16H11ClFN3S/c17-13-2-1-3-14(18)12(13)10-22-16-5-4-15(20-21-16)11-6-8-19-9-7-11/h1-9H,10H2 |

| Standard InChI Key | QGUALCGJXNGCIA-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Cl)CSC2=NN=C(C=C2)C3=CC=NC=C3)F |

Introduction

3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine is a complex organic compound belonging to the pyridazine class, which is a type of heterocyclic aromatic organic compound. It features a pyridazine ring, a pyridine moiety, and a thioether linkage with a chlorofluorobenzyl group. This compound is of interest in medicinal chemistry due to its potential biological activities.

Chemical Formula and Molecular Weight

Key Chemical Features

-

Thioether Linkage: The compound contains a sulfur atom bonded to carbon atoms, forming a thioether group.

-

Halogen Substituents: Chlorine and fluorine atoms are present, influencing its reactivity and potential biological interactions.

-

Pyridine Moiety: The pyridin-4-yl group is known for its role in biological activity, particularly in drug design.

Synthesis and Chemical Reactions

The synthesis of 3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine typically involves multi-step organic reactions. These may include the formation of the pyridazine ring and subsequent functionalization with the chlorofluorobenzyl and pyridin-4-yl groups. The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

Potential Applications

Compounds with similar structures to 3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine are often explored for their potential in medicinal chemistry. Their unique structural features may impart interesting biological activities, making them candidates for drug development.

Stability and Reactivity

-

Compounds with similar structures exhibit significant stability and controlled reactivity under standard laboratory conditions.

-

The presence of halogen atoms and the thioether linkage can influence its reactivity and interactions with biological targets.

Biological Activity

-

The pyridine moiety is known for its role in biological activity, particularly in drug design.

-

Further research is needed to fully understand the biological activities of this specific compound.

Data Table

| Property | Value | Description |

|---|---|---|

| Molecular Formula | C16H11ClFN3S | Composition of carbon, hydrogen, chlorine, fluorine, nitrogen, and sulfur atoms. |

| Molecular Weight | 331.8 g/mol | Approximate weight of the molecule. |

| Pyridazine Ring | Present | Heterocyclic aromatic ring structure. |

| Thioether Linkage | Present | Sulfur atom bonded to carbon atoms. |

| Halogen Substituents | Chlorine and Fluorine | Influence reactivity and biological interactions. |

| Pyridine Moiety | Pyridin-4-yl | Known for biological activity in drug design. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume